

# Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by ON 108600

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ON 108600 |           |
| Cat. No.:            | B15542653 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

**ON 108600** is a novel multi-kinase inhibitor that has demonstrated potent anti-cancer activity, particularly in inducing apoptosis in tumor cells.[1][2][3] This compound has shown efficacy in various cancer models, including chemotherapy-resistant triple-negative breast cancer (TNBC). [1][4] **ON 108600** targets several kinases, including Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), leading to cell cycle arrest and programmed cell death.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis induced by **ON 108600** in cancer cells using Annexin V and PI staining, followed by flow cytometric analysis.

Mechanism of Apoptosis Induction by ON 108600

**ON 108600** exerts its pro-apoptotic effects by inhibiting multiple signaling pathways crucial for cancer cell survival and proliferation. By targeting kinases such as CK2 and TNIK, **ON 108600** 



can disrupt cellular processes, leading to the induction of apoptosis. This multi-targeted approach makes it an effective agent against aggressive and resistant cancer phenotypes.

#### **Data Presentation**

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., MDA-MB-231) treated with **ON 108600** for 48 hours.

| Treatment Group                     | Viable Cells (%)<br>(Annexin V- / Pl-) | Early Apoptotic<br>Cells (%) (Annexin<br>V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
|-------------------------------------|----------------------------------------|----------------------------------------------------|------------------------------------------------------|
| Vehicle Control (0 μM<br>ON 108600) | 95.2 ± 2.1                             | 2.5 ± 0.8                                          | 2.3 ± 0.5                                            |
| ON 108600 (1 μM)                    | 65.7 ± 3.5                             | 25.1 ± 2.9                                         | 9.2 ± 1.3                                            |
| ON 108600 (5 μM)                    | 30.4 ± 4.2                             | 48.9 ± 3.8                                         | 20.7 ± 2.5                                           |

#### **Experimental Protocols**

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

#### Materials

- Cancer cell line of interest (e.g., MDA-MB-231, BT-20)
- Complete cell culture medium
- ON 108600 (dissolved in a suitable solvent, e.g., DMSO)
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup> and Mg<sup>2+</sup> free
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)



#### Flow cytometer

#### Protocol

- · Cell Seeding:
  - Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- Treatment with ON 108600:
  - Allow cells to adhere overnight.
  - $\circ$  Treat the cells with various concentrations of **ON 108600** (e.g., 0.1, 1, 5, 10  $\mu$ M) and a vehicle control (e.g., DMSO).
  - Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). The optimal incubation time will vary depending on the cell line.
- Cell Harvesting:
  - For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
  - · Wash the adherent cells with PBS.
  - Detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
  - Combine the detached cells with the cells from the collected medium.
  - For suspension cells, directly collect the cells.
  - Centrifuge the cell suspension at 300 x g for 5 minutes.
- Staining:
  - Discard the supernatant and wash the cells twice with cold PBS.
  - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.



- Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add 400 μL of 1X Binding Buffer to each tube immediately before analysis.
  - Analyze the samples on a flow cytometer.
  - Use unstained and single-stained controls to set up compensation and gates.

#### **Data Analysis**

The principles of analysis are as follows:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations





Click to download full resolution via product page

Caption: A streamlined workflow for the analysis of apoptosis induced by ON 108600.





Click to download full resolution via product page

Caption: Simplified signaling pathway of **ON 108600** leading to the induction of apoptosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. | BioWorld [bioworld.com]
- 2. Simultaneous CK2/TNIK/DYRK1 inhibition by 108600 suppresses triple negative breast cancer stem cells and chemotherapy-resistant disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel compound shows promise in lab studies for resistant triple negative breast cancer -Medical Conferences [conferences.medicom-publishers.com]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by ON 108600]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542653#flow-cytometry-analysis-of-apoptosis-with-on-108600]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com